3-Acetoxybenzyl 2-thienyl ketone
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Overview
Description
3-Acetoxybenzyl 2-thienyl ketone is an organic compound with the molecular formula C14H12O3S and a molecular weight of 260.31 g/mol . This compound features a benzyl group substituted with an acetoxy group and a thienyl ketone moiety, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetoxybenzyl 2-thienyl ketone can be achieved through several methods. One common approach involves the reaction of benzyl chloride with thiophene in the presence of aluminum chloride as a catalyst . Another method includes the oxidative coupling of ketones and toluene derivatives using tert-butyl hydroperoxide (TBHP) and iodine (I2) as mediators .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 3-Acetoxybenzyl 2-thienyl ketone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzyl or thienyl rings.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl3) as a catalyst is a common method.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
3-Acetoxybenzyl 2-thienyl ketone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to investigate its potential therapeutic uses.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Acetoxybenzyl 2-thienyl ketone involves its interaction with various molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid, while the thienyl ketone moiety can participate in electrophilic and nucleophilic reactions. These interactions can affect cellular pathways and enzyme activities, leading to its observed biological effects .
Comparison with Similar Compounds
- Benzyl 2-thienyl ketone
- 3-Hydroxybenzyl 2-thienyl ketone
- 3-Methoxybenzyl 2-thienyl ketone
Comparison: 3-Acetoxybenzyl 2-thienyl ketone is unique due to the presence of the acetoxy group, which can enhance its reactivity and biological activity compared to its analogs. The acetoxy group also provides a site for further chemical modifications, making it a versatile compound for various applications .
Properties
CAS No. |
898766-65-9 |
---|---|
Molecular Formula |
C14H12O3S |
Molecular Weight |
260.31 g/mol |
IUPAC Name |
[3-(2-oxo-2-thiophen-2-ylethyl)phenyl] acetate |
InChI |
InChI=1S/C14H12O3S/c1-10(15)17-12-5-2-4-11(8-12)9-13(16)14-6-3-7-18-14/h2-8H,9H2,1H3 |
InChI Key |
TWHNCLYISOISBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)CC(=O)C2=CC=CS2 |
Origin of Product |
United States |
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